![molecular formula C21H18N6OS B2861147 2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 877635-06-8](/img/structure/B2861147.png)

2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

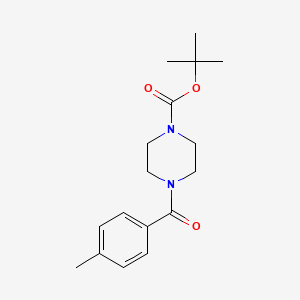

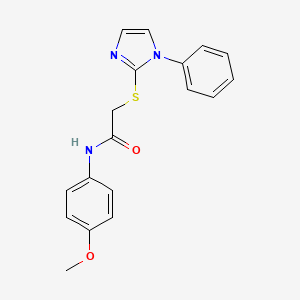

2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C21H18N6OS and its molecular weight is 402.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties and Skin Health

One study highlights the effects of Pyrroloquinoline quinone (PQQ), a compound involved in redox-cycling systems, on skin health. The research indicates that oral intake of PQQ significantly improved skin conditions, demonstrating its potential in dermatological applications (Nakano et al., 2015).

Cardiovascular Health

Another study explores the use of trapidil, a triazolopyrimidine that acts as a platelet-derived growth factor antagonist, in preventing restenosis after percutaneous transluminal coronary angioplasty, suggesting its application in cardiovascular research (Okamoto et al., 1992).

Neurological and Metabolic Effects

Research on dietary pyrroloquinoline quinone (PQQ) indicates its influence on energy-related metabolism and neurologic functions, highlighting interactions with cell signaling pathways and mitochondrial function, which could be relevant for studies on neurological health and metabolic disorders (Harris et al., 2013).

Neurodegenerative Diseases

A study using 18F-MK-6240, a PET tracer for imaging neurofibrillary tangles, supports research into Alzheimer's disease by providing insights into the distribution and kinetics of neurofibrillary tangles in patients, facilitating the development of diagnostic tools and treatments (Lohith et al., 2018).

Antiparasitic Applications

Clinical trials on praziquantel, a pyrazinoisoquinoline derivative used against trematodes and cestodes, offer insights into its effectiveness in treating infections such as schistosomiasis, demonstrating its significance in parasitological research (Oyediran et al., 1981).

Wirkmechanismus

Target of Action

The primary targets of this compound are yet to be definitively identified. Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

It is known that the compound’s triazolo[3,4-b]pyridazin moiety can interact with thiol groups to accept one electron and produce an organosulfur radical . This suggests that the compound may exert its effects through redox reactions, potentially leading to the modulation of cellular signaling pathways.

Biochemical Pathways

Given the potential targets and mode of action, this compound could affect multiple biochemical pathways. For instance, if the compound acts as an enzyme inhibitor, it could disrupt the normal function of the enzyme and alter the biochemical pathway in which the enzyme is involved. If the compound acts as an antioxidant, it could protect cells from oxidative damage by neutralizing free radicals .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide insights into the potential ADME properties of the compound, which can impact its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the activity of the targeted enzyme, potentially affecting cellular processes regulated by the enzyme. If the compound acts as an antioxidant, it could protect cells from oxidative damage, potentially preventing cell death and promoting cell survival .

Biochemische Analyse

Biochemical Properties

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with different target receptors, making them a precise pharmacophore with a bioactive profile .

Cellular Effects

Similar compounds have shown potential cytotoxic activity against various cancer cell lines

Molecular Mechanism

It is known that similar compounds can bind to different target receptors, potentially leading to various biochemical effects

Temporal Effects in Laboratory Settings

Studies on similar compounds have shown potential insecticidal activity with strong regulation of the growth of certain larvae

Metabolic Pathways

Similar compounds have been reported to interact with various enzymes or cofactors

Eigenschaften

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6OS/c28-20(26-12-4-7-15-5-1-2-8-18(15)26)14-29-21-24-23-19-10-9-17(25-27(19)21)16-6-3-11-22-13-16/h1-3,5-6,8-11,13H,4,7,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPJVDCDVLXGBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dimethyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-3-carboxamide](/img/structure/B2861064.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2861075.png)

![1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2861077.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2861078.png)

![4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one](/img/structure/B2861082.png)

![N-benzyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2861085.png)

![N-[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE](/img/structure/B2861086.png)